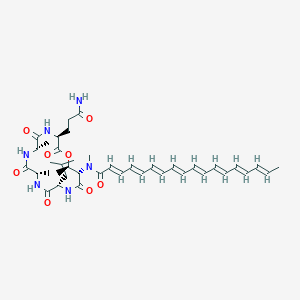
Allocupreide Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allocupreide Sodium is a copper(l) complex used as an antiinflammatory drug and antiarthritic agent.
Wissenschaftliche Forschungsanwendungen
Neurological Applications :
- A study by Hawryluk et al. (2008) discusses various therapeutic strategies for spinal cord injury (SCI), focusing on neuroprotective approaches and cellular transplantation methods. While Allocupreide Sodium is not directly mentioned, the paper provides insights into the types of treatments being explored for neurological injuries which could be relevant (Hawryluk et al., 2008).
Cardiovascular Research :
- Dong et al. (2019) investigated the effects of allocryptopine, a compound potentially related to Allocupreide Sodium, on sodium currents in atrial myocytes of hypertensive rats. Their findings could provide a basis for understanding the potential cardiovascular applications of similar compounds (Dong et al., 2019).
Antimicrobial Efficacy :
- Rôças & Siqueira (2011) compared the antimicrobial effects of sodium hypochlorite and chlorhexidine in root canal treatments. While this study does not directly involve Allocupreide Sodium, it highlights the significance of sodium-based compounds in antimicrobial applications (Rôças & Siqueira, 2011).
Ophthalmology :
- Ahluwalia et al. (2001) examined the efficacy of nedocromil sodium in reducing symptoms of ocular allergy. This research could provide indirect insights into the potential use of sodium-based medications in ophthalmology (Ahluwalia et al., 2001).
Dentistry :
- Carson et al. (2005) analyzed the antimicrobial activities of sodium hypochlorite in endodontic pathogens, demonstrating the relevance of sodium compounds in dental applications (Carson et al., 2005).
Eigenschaften
CAS-Nummer |
5965-40-2 |
|---|---|
Produktname |
Allocupreide Sodium |
Molekularformel |
C11H10CuN2NaO2S |
Molekulargewicht |
320.81 g/mol |
IUPAC-Name |
sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
QKMGIVQNFXRKEE-UHFFFAOYSA-L |
SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Kanonische SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)






![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)


![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

